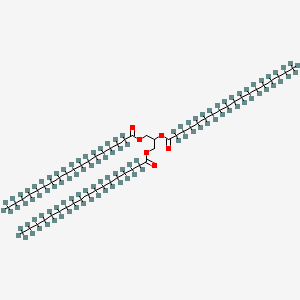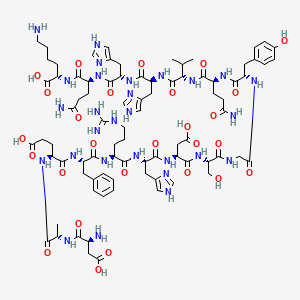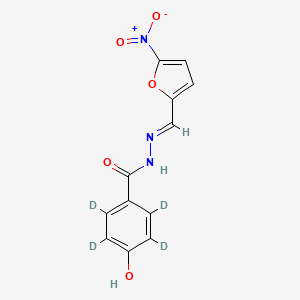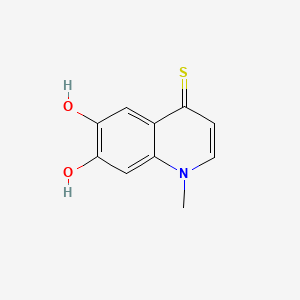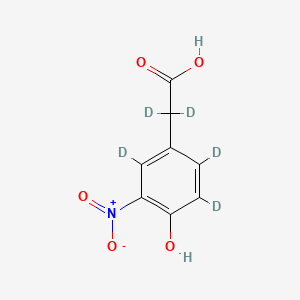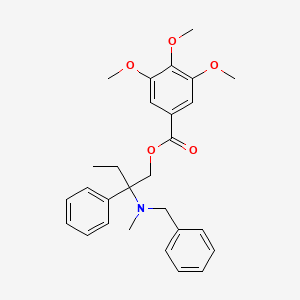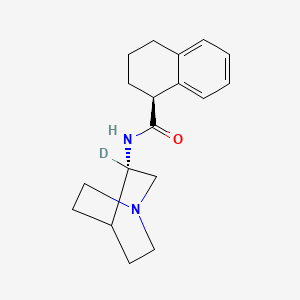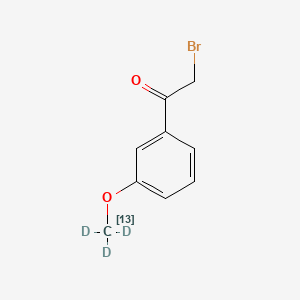
2-Bromo-3'-methoxyacetophenone-13CD3
概要
説明
2-Bromo-3’-methoxyacetophenone-13CD3 is a labeled compound used in various scientific research applications. It is a derivative of 2-Bromo-3’-methoxyacetophenone, where the hydrogen atoms are replaced with deuterium (D) and carbon-13 (13C) isotopes. This compound is valuable in studies involving metabolic pathways, chemical reactions, and molecular interactions due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-methoxyacetophenone-13CD3 typically involves the bromination of 3’-methoxyacetophenone followed by isotopic labeling. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or chloroform. The isotopic labeling is achieved by introducing deuterium and carbon-13 during the synthesis process.
Industrial Production Methods
Industrial production of 2-Bromo-3’-methoxyacetophenone-13CD3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired isotopic enrichment.
化学反応の分析
Types of Reactions
2-Bromo-3’-methoxyacetophenone-13CD3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is 2-bromo-3’-methoxyphenylethanol.
Oxidation: The major product is 2-bromo-3’-methoxybenzoic acid.
科学的研究の応用
2-Bromo-3’-methoxyacetophenone-13CD3 is used in various scientific research fields, including:
Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace biochemical pathways and interactions.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: As a reference standard in quality control and analytical chemistry.
作用機序
The mechanism of action of 2-Bromo-3’-methoxyacetophenone-13CD3 involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can be used to study the molecular targets and pathways involved in various biochemical processes. The isotopic labeling allows for precise tracking and analysis of the compound’s behavior in complex systems.
類似化合物との比較
Similar Compounds
2-Bromo-3’-methoxyacetophenone: The non-labeled version of the compound.
2-Bromo-4’-methoxyacetophenone: A similar compound with the methoxy group in a different position.
2-Bromo-3’-hydroxyacetophenone: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
2-Bromo-3’-methoxyacetophenone-13CD3 is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of deuterium and carbon-13 isotopes makes it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling precise and accurate analysis.
特性
IUPAC Name |
2-bromo-1-[3-(trideuterio(113C)methoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHBIFQNQQUFI-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


